N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a pyrrole ring, a thiazole ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole and thiazole rings can be substituted with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties .
Scientific Research Applications
N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and various functional groups.
Formyl-Containing Compounds: Molecules with formyl groups attached to different ring systems
Uniqueness
N’-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is unique due to its combination of a pyrrole ring, a thiazole ring, and a formyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C12H12N4O2S |
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Molecular Weight |
276.32 g/mol |
IUPAC Name |
N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C12H12N4O2S/c1-16(2)7-15-12-14-5-10(19-12)11(18)8-3-9(6-17)13-4-8/h3-7,13H,1-2H3 |
InChI Key |
YCKRKHVPYYNOSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CNC(=C2)C=O |
Origin of Product |
United States |
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